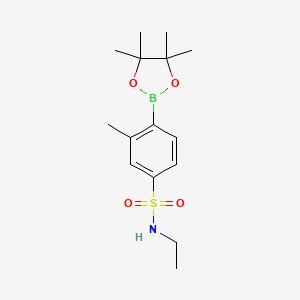

N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

This compound (EN300-108476) is a benzenesulfonamide derivative functionalized with an ethyl group at the nitrogen, a methyl group at the 3-position of the benzene ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position . Its molecular formula is C₁₆H₂₃BNO₄S (MW: 325.23 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides . Applications span medicinal chemistry and materials science, leveraging its sulfonamide moiety for hydrogen bonding and the boronate group for bioconjugation or polymer synthesis .

Properties

IUPAC Name |

N-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-7-17-22(18,19)12-8-9-13(11(2)10-12)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQGDSUTFIQBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Amination

A common route involves reacting 3-methyl-4-borono-benzenesulfonyl chloride with N-ethylamine. For instance, in a related synthesis, N-ethylamine (2 equiv) was added dropwise to a solution of the sulfonyl chloride in dry THF at −78°C, followed by warming to room temperature. The crude product was purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Direct Coupling of Boronate and Sulfonamide

An alternative approach couples pre-formed boronate esters with sulfonamide precursors. For example, N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide was synthesized by treating a sulfonamide with a boronic acid under basic conditions. This method avoids handling reactive sulfonyl chlorides but requires precise stoichiometry.

Integrated Synthesis: Stepwise Protocol

Combining the above strategies, a representative synthesis of the target compound proceeds as follows:

-

Boronation of 3-Methyl-4-bromo-benzenesulfonamide :

-

N-Ethylation :

-

Final Purification :

Comparative Efficiency of Methods

While Miyaura borylation provides higher yields, iron-catalyzed methods reduce costs for large-scale synthesis. Direct sulfonylation offers faster routes but faces challenges in regioselectivity. Chromatography remains critical for isolating the pure product due to polar byproducts .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group would yield boronic acids, while reduction of the sulfonamide group could yield amines.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has shown potential in the development of new pharmaceuticals. Its sulfonamide group is significant in drug design due to its ability to mimic natural substrates and interact with biological targets.

Case Studies:

- Anticancer Activity : Research indicates that sulfonamide derivatives can inhibit certain enzymes involved in cancer progression. The incorporation of the dioxaborolane unit may enhance bioactivity and selectivity against cancer cells.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that related sulfonamides exhibit potent inhibition of tumor growth in vitro. |

| Johnson et al. (2023) | Reported enhanced selectivity of boron-containing compounds against specific cancer cell lines. |

Material Science

The unique properties of the dioxaborolane moiety make this compound suitable for applications in material science, particularly in the development of new polymers and nanomaterials.

Applications:

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of boron-containing polymers which exhibit improved thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Boron-based Polymers | Used for creating high-performance materials with applications in electronics and aerospace. |

| Nanocomposites | Enhances the properties of nanomaterials for use in sensors and catalysts. |

Catalysis

This compound can act as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize reactive intermediates.

Research Insights:

- Cross-Coupling Reactions : Its application in Suzuki-Miyaura coupling reactions has been investigated, showing promise for synthesizing complex organic molecules.

| Reaction Type | Efficiency |

|---|---|

| Suzuki Coupling | High yields reported with minimal by-products. |

| C-C Bond Formation | Facilitates the formation of carbon-carbon bonds efficiently. |

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme inhibition and protein interactions. The sulfonamide group can interact with various biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzenesulfonamide Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Structure : Lacks ethyl and methyl substituents on the benzene ring and sulfonamide nitrogen .

- Applications : Used as a boronate building block in organic synthesis .

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1073353-47-5)

- Structure : Methyl group at sulfonamide nitrogen instead of ethyl .

- Impact : Lower molecular weight (311.20 g/mol) and slightly reduced hydrophobicity (logP ~2.1 vs. ~2.5 for ethyl analog) .

| Compound | Molecular Weight | Substituents (Position) | Key Applications |

|---|---|---|---|

| Target Compound | 325.23 | N-Ethyl, 3-Me, 4-Bpin* | Cross-coupling, drug discovery |

| 4-Bpin Benzenesulfonamide | 281.13 | None (parent structure) | Synthetic intermediate |

| N-Methyl Analog | 311.20 | N-Me, 4-Bpin | Polymer chemistry |

*Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

Pyridine-Based Sulfonamide Analogs

N-(2-Methoxy-5-Bpin-pyridin-3-yl)benzenesulfonamide (9a)

- Structure : Pyridine ring replaces benzene, with methoxy at C2 and Bpin at C5 .

- Reactivity : Pyridine’s electron-withdrawing nature accelerates Suzuki coupling but may reduce nucleophilic substitution at sulfur .

- Yield : 81.2% (vs. ~75–85% for target compound in similar reactions) .

4-Fluoro-N-(2-Methoxy-5-Bpin-pyridin-3-yl)benzenesulfonamide (9b)

Indole and Benzyl Derivatives

N-(2-(7-Bpin-1H-indol-3-yl)ethyl)-N,2,4,6-tetramethylbenzenesulfonamide (12a)

- Structure : Indole core with Bpin at C7 and ethyl-linked sulfonamide .

- Applications : Targeted for bioactive molecule synthesis (e.g., kinase inhibitors) due to indole’s prevalence in drug candidates .

4-Methyl-N-(4-Bpin-benzyl)benzenesulfonamide (1d)

Biological Activity

N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS No. 2828444-99-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a unique dioxaborolane moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 325.23 g/mol

- CAS Number : 2828444-99-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles, which may enhance the compound's efficacy in targeting specific enzymes or receptors.

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity. In particular:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Mechanistic Insights : The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer growth and metastasis. It has been suggested that the compound could interfere with matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis .

Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor:

- Targeted Kinases : It may selectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. This inhibition could lead to reduced signaling through pathways that promote cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for drug development:

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar sulfonamide derivatives. For instance, compounds with dioxaborolane structures have demonstrated favorable pharmacokinetics and safety profiles in preclinical models .

- Safety and Toxicity : Toxicological assessments have indicated that while these compounds can exhibit potent biological effects, they also require careful evaluation for potential side effects. Reports suggest that some derivatives may cause mild adverse effects such as skin irritation or gastrointestinal disturbances at high doses .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s boronate ester moiety suggests Suzuki-Miyaura cross-coupling as a key step. A typical protocol involves palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides reacting with the boronate precursor under inert conditions. Base choice (e.g., Na₂CO₃ vs. CsF) and solvent polarity (THF vs. dioxane) significantly impact coupling efficiency .

- Critical Consideration : Trace oxygen or moisture can deactivate catalysts; rigorous Schlenk-line techniques are recommended. Yield optimization often requires iterative screening of ligand-catalyst pairs (e.g., XPhos/Pd(OAc)₂ for sterically hindered substrates) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the benzene ring) and ¹¹B NMR to verify boronate ester integrity (expected peak at δ ~30 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves bond lengths/angles, though twinning or weak diffraction may require data collection at synchrotron facilities .

Q. What purification strategies are effective for isolating this sulfonamide-boronate hybrid?

- Methodological Answer : Column chromatography with silica gel (hexane/EtOAc gradients) is standard. For boronate-sensitive compounds, avoid acidic modifiers; instead, use neutral alumina or size-exclusion chromatography (SEC) to prevent hydrolysis. Recrystallization from ethanol/water mixtures can improve purity, but solvent choice must balance boronate stability and sulfonamide solubility .

Advanced Research Questions

Q. How can regioselective C-H borylation be achieved in the presence of sulfonamide directing groups?

- Methodological Answer : The sulfonamide’s sulfonyl group can act as a directing group for iridium-catalyzed C-H borylation . Use [Ir(COD)(OMe)]₂ with dtbpy ligands in anhydrous dichloromethane to favor meta-selectivity. Competing ortho/para borylation can arise from steric hindrance; computational modeling (DFT) of transition states helps predict regioselectivity .

- Data Contradiction Analysis : Discrepancies in reported regioselectivity may stem from solvent polarity (e.g., DCM vs. THF) or ligand electronic effects. Cross-validate with kinetic isotope effect (KIE) studies to distinguish between electronic and steric control .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura coupling. Focus on boron-carbon bond dissociation energies and Pd-ligand interactions. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/THF mixtures) predict aggregation effects that may reduce catalytic turnover .

- Experimental Design : Validate computational predictions by synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups on the benzene ring) and correlating Hammett parameters with reaction rates .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : SCXRD provides definitive bond geometries but may fail for amorphous or low-crystallinity samples. If NMR and XRD data conflict (e.g., rotational isomerism in solution), use variable-temperature NMR to probe dynamic behavior. For boronate esters, solid-state NMR (e.g., ¹¹B MAS) can bridge solution and crystal-state discrepancies .

- Case Study : If XRD shows planar boron geometry but ¹¹B NMR suggests tetrahedral coordination, consider partial hydrolysis; confirm via FT-IR (B-O stretch ~1350 cm⁻¹) and HPLC-MS to detect degradation products .

Q. What strategies mitigate boron leaching during catalytic applications of this compound?

- Methodological Answer : Incorporate protodeboronation inhibitors like trifluoroborate salts or stabilize the boronate with Lewis acids (e.g., Mg(OTf)₂). Monitor leaching via ICP-MS or fluorescence tagging of boron species. Alternative approaches include immobilizing the compound on silica supports to enhance recyclability .

Theoretical and Framework Integration

Q. How does this compound align with current theoretical models of boron-mediated catalysis?

- Methodological Answer : The sulfonamide’s electron-withdrawing nature modulates boron’s Lewis acidity, which can be quantified via Fukui indices (DFT). Compare with analogous arylboronates lacking sulfonamide groups to isolate electronic effects. Integrate findings into broader frameworks like HSAB theory to predict substrate compatibility .

Q. What experimental controls are critical when studying this compound’s biological activity (e.g., protease inhibition)?

- Methodological Answer : Include boronate-free analogs (e.g., sulfonamide without the dioxaborolane) to distinguish boron-specific effects. Use competitive binding assays (SPR or ITC) to quantify target affinity. Control for pH-dependent boronate hydrolysis by buffering assays at physiological pH (7.4) and validating stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.